molecular formula C21H16N2S B2490462 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine CAS No. 70031-70-8

3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine

Cat. No.: B2490462
CAS No.: 70031-70-8
M. Wt: 328.43
InChI Key: CHYFZZHWTLATIY-UHFFFAOYSA-N
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Description

3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine is a chemical compound known for its unique structure and properties It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of MTT in cell viability assays is based on the ability of active cells to reduce MTT to formazan .

Safety and Hazards

MTT is not for use in diagnostic procedures . It should be handled with care, as it may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The use of MTT in cell viability assays is well-established, but there is always room for improvement and refinement in the methodology. Future research may focus on increasing the accuracy and speed of these assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine typically involves the reaction of 2-aminothiazole with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled environments.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide: Known for its use in cell viability assays.

    Thiazolyl blue: Another thiazole derivative with applications in biochemical assays.

Uniqueness

3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(4,5-diphenyl-1,3-thiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2S/c22-18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)20(24-21)16-10-5-2-6-11-16/h1-14H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYFZZHWTLATIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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